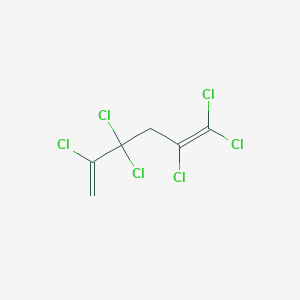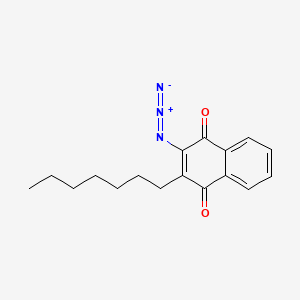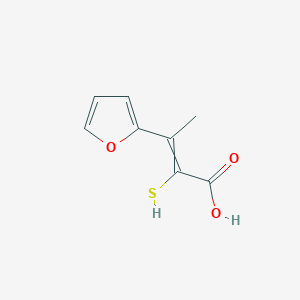
Ethyl 4-chloro-2-(diethoxyphosphoryl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-chloro-2-(diethoxyphosphoryl)butanoate is an organic compound with the molecular formula C10H20ClO5P. It is a clear, colorless liquid that is not miscible with water. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-2-(diethoxyphosphoryl)butanoate can be synthesized through a multi-step process involving the reaction of ethyl 4-chlorobutanoate with diethyl phosphite. The reaction typically occurs under reflux conditions with a suitable solvent such as toluene or xylene. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified using large-scale distillation or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-chloro-2-(diethoxyphosphoryl)butanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or methanol.
Hydrolysis: Acidic or basic conditions are used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products include substituted phosphonates and phosphonic acids.
Hydrolysis: The major product is 4-chloro-2-(diethoxyphosphoryl)butanoic acid.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-chloro-2-(diethoxyphosphoryl)butanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of ethyl 4-chloro-2-(diethoxyphosphoryl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The exact molecular pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-chloro-2-(diethoxyphosphoryl)butanoate can be compared with other similar compounds, such as:
Ethyl 2-(diethoxyphosphoryl)butanoate: Similar structure but lacks the chlorine atom, leading to different reactivity and applications.
Triethyl 2-phosphonobutyrate: Another phosphonate ester with different substituents, used in similar chemical reactions but with distinct properties.
Diethyl 4-chlorobutylphosphonate: Similar compound with different ester groups, leading to variations in reactivity and applications.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of scientific research and industry.
Eigenschaften
CAS-Nummer |
104585-91-3 |
|---|---|
Molekularformel |
C10H20ClO5P |
Molekulargewicht |
286.69 g/mol |
IUPAC-Name |
ethyl 4-chloro-2-diethoxyphosphorylbutanoate |
InChI |
InChI=1S/C10H20ClO5P/c1-4-14-10(12)9(7-8-11)17(13,15-5-2)16-6-3/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
UITGZFYEYSJODU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCCl)P(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


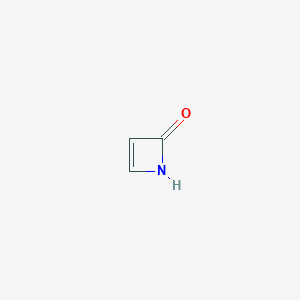

![Dimethyl methyl[(2-oxocyclohexyl)methyl]propanedioate](/img/structure/B14339386.png)
![Methyl 3-cyano-3-[(trimethylsilyl)oxy]butanoate](/img/structure/B14339388.png)
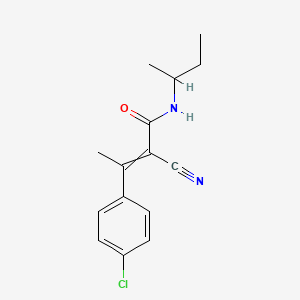
![N-benzylbenzo[cd]indol-2-amine](/img/structure/B14339402.png)
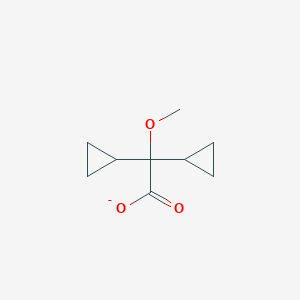
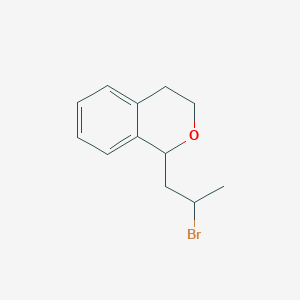

![3-(2-Methylpropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one](/img/structure/B14339445.png)
![1-[Methyl(diphenyl)silyl]-1,3-diphenoxypropan-2-ol](/img/structure/B14339451.png)
